molecular formula C18H19N5OS B2806759 (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide CAS No. 1798402-65-9

(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide

Numéro de catalogue: B2806759
Numéro CAS: 1798402-65-9
Poids moléculaire: 353.44
Clé InChI: ORLBPFJABCSWPD-OWOJBTEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, specifically designed to target dysregulated signaling pathways in cancer research. This compound acts as a type II kinase inhibitor , binding to the unique DFG-out conformation of the kinase's active site, which provides high specificity over other kinases. Its molecular structure, featuring a 3-cyanopyrazine group that targets the hinge region and a piperidine linker, is optimized for strong affinity towards FGFR. The primary research application of this acrylamide derivative is in the investigation of FGFR-driven oncogenesis, making it a critical tool for studying FGFR alterations as therapeutic targets in various cancers , including urothelial carcinoma, cholangiocarcinoma, and breast cancer. Researchers utilize this compound to explore mechanisms of acquired resistance to FGFR inhibition and to evaluate combination therapy strategies. It is for research use only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

(E)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c19-11-16-18(21-7-6-20-16)23-8-3-14(4-9-23)12-22-17(24)2-1-15-5-10-25-13-15/h1-2,5-7,10,13-14H,3-4,8-9,12H2,(H,22,24)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLBPFJABCSWPD-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A piperidine ring linked to a thiophene and a cyanopyrazine moiety.
  • An acrylamide functional group, which is crucial for its reactivity and biological activity.

This unique arrangement contributes to its interaction with various biological targets.

1. Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide exhibit anti-inflammatory properties. These effects are often mediated through modulation of cytokine production and inhibition of inflammatory pathways.

2. Analgesic Properties

Research indicates potential analgesic effects, particularly in models of neuropathic pain. Compounds with similar structures have shown significant pain-relieving effects without impairing motor coordination, suggesting a favorable safety profile.

Case Studies and Research Findings

StudyFindings
Neuropathic Pain Model In a mouse model, compounds related to this structure demonstrated significant antinociceptive activity, enhancing α7 nicotinic acetylcholine receptor activity while having minimal impact on voltage-gated calcium channels.
In Vitro Studies Various acrylamide derivatives have been tested for cytotoxicity against cancer cell lines, showing promising results in inhibiting proliferation through mechanisms involving apoptosis and cell cycle arrest .

Pharmacological Profile

The pharmacological profile of (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide suggests it may interact with multiple biological targets:

  • Enzymes : Potential inhibition of enzymes involved in inflammatory responses.
  • Receptors : Interaction with nicotinic acetylcholine receptors may explain its analgesic effects.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Compounds

Compound Name/ID Core Structure Modifications Key Functional Groups Potential Implications References
Target Compound Piperidin-4-ylmethyl linked to 3-cyanopyrazine; thiophen-3-yl acrylamide Cyanopyrazine, thiophene, acrylamide Enhanced kinase binding, metabolic stability
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Oxazolone-derived acrylamide with thiophen-2-yl and nitro groups Nitrophenyl, thiophen-2-yl, propylamine Electron-withdrawing effects may reduce solubility
Compound 13m Pyrrolidin-3-yl linked to chloroimidazopyridine and pyridin-3-yl acrylamide Chloroimidazopyridine, pyridin-3-yl acrylamide Increased steric bulk, potential cytotoxicity
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide (3e) Benzoimidazopyrimidinone core with methoxyphenyl-piperazine and acrylamide Methoxyphenyl, piperazine, acrylamide Improved solubility via piperazine moiety

Key Differences and Hypothesized Effects

Cyanopyrazine vs. Pyridine/Imidazopyridine: The target’s 3-cyanopyrazine group (electron-deficient aromatic system) may confer stronger hydrogen-bonding interactions with kinase active sites compared to pyridine or imidazopyridine in analogs like 13m . Cyanopyrazine’s nitrile group enhances metabolic stability by resisting oxidative degradation, unlike the chloro substituent in 13m, which could increase reactivity .

Thiophen-3-yl vs.

Piperidine vs. Piperazine/Pyrrolidine Backbones :

  • The piperidine scaffold in the target compound offers conformational rigidity, whereas the piperazine in compound 3e introduces basicity and water solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Preparation of the pyrazine-piperidine intermediate via nucleophilic substitution between 3-cyanopyrazine and piperidin-4-ylmethanol under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Thiophene-acrylamide formation via a Horner-Wadsworth-Emmons reaction between thiophene-3-carbaldehyde and phosphorylated acrylamide precursors .
  • Step 3 : Final coupling using EDCI/HOBt-mediated amide bond formation between intermediates .
    • Critical Parameters : Solvent polarity (e.g., dichloromethane vs. DMF) and temperature control (0–25°C) significantly impact yield and stereochemical purity .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H/13^13C NMR to confirm stereochemistry (E-configuration) and piperidine-thiophene linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C20_{20}H20_{20}N6_6OS) and rule out side products .
  • X-ray Crystallography : SHELX-based refinement (if single crystals are obtainable) to resolve ambiguities in piperidine ring conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Strategies :

  • Assay Standardization : Compare IC50_{50} values across consistent kinase inhibition assays (e.g., ATP-competitive vs. allosteric binding protocols) .
  • Metabolic Stability Analysis : Use liver microsome assays to identify if rapid degradation (e.g., CYP450-mediated) skews activity results .
  • Computational Validation : Apply PASS (Prediction of Activity Spectra) modeling to prioritize plausible targets (e.g., tyrosine kinases) and retest .

Q. What are the challenges in crystallographic analysis of this compound, and how can they be mitigated?

  • Key Issues :

  • Crystal Polymorphism : Multiple conformations of the piperidine ring may lead to disordered structures. Use slow evaporation in mixed solvents (e.g., hexane/EtOAc) to improve crystal quality .
  • Data Collection : Weak diffraction due to flexible acrylamide chain. Optimize cryocooling (-173°C) and use synchrotron radiation for small crystals .
    • Refinement : SHELXL’s TWIN/BASF commands to model twinning or anisotropic displacement parameters for thiophene rings .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Approach :

  • Core Modifications : Replace thiophene-3-yl with furan-2-yl or phenyl groups to assess π-π stacking contributions .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) on the pyrazine ring to evaluate steric and electronic impacts on target binding .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., acrylamide carbonyl interactions) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.